An In-depth Technical Guide to (r)-2-(Pyrrolidin-2-yl)propan-2-ol: Structure, Properties, and Applications in Asymmetric Synthesis
An In-depth Technical Guide to (r)-2-(Pyrrolidin-2-yl)propan-2-ol: Structure, Properties, and Applications in Asymmetric Synthesis
Introduction: A Chiral Scaffold of Growing Importance
(r)-2-(Pyrrolidin-2-yl)propan-2-ol is a chiral amino alcohol that has emerged as a significant building block in modern organic chemistry. Its rigid pyrrolidine core, derived from the natural amino acid proline, combined with a tertiary alcohol moiety, provides a unique stereochemical environment. This structure is particularly valuable in the field of asymmetric synthesis, where it serves as a precursor to chiral ligands and auxiliaries for catalysts that drive stereoselective transformations.[1] Such transformations are critical in the development of enantiomerically pure pharmaceuticals and other fine chemicals, where a specific stereoisomer is often responsible for the desired biological activity.
This guide provides a comprehensive overview of the chemical and physical properties of (r)-2-(Pyrrolidin-2-yl)propan-2-ol, its synthesis, spectroscopic characterization, and its applications in asymmetric catalysis. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile molecule.
Molecular Structure and Chemical Properties
The structural foundation of (r)-2-(Pyrrolidin-2-yl)propan-2-ol is a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. At the C2 position of this ring, a 2-propanol group is attached. The stereochemistry at this chiral center is designated as (R), which dictates a specific three-dimensional arrangement of the substituents. This defined stereochemistry is the cornerstone of its utility in asymmetric synthesis.
// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0.2!"]; C3 [label="C", pos="-1.2,-1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.8,-0.5!"]; C6 [label="C", pos="-2.4,1!"]; C7 [label="C", pos="-3.2,0!"]; C8 [label="C", pos="-2.8,2.2!"]; O9 [label="O", pos="-3.6,1.5!"]; H_N [label="H", pos="0.3,1.2!"]; H_O [label="H", pos="-4.2,1.0!"]; H_C2 [label="H", pos="-1.5,0.8!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- C6 [label=""]; C6 -- C7 [label=""]; C6 -- C8 [label=""]; C6 -- O9 [label=""]; N1 -- H_N [label=""]; O9 -- H_O [label=""]; C2 -- H_C2 [label="", style=dashed, penwidth=2]; // Dashed bond for R-configuration
// Invisible nodes for labels label_node [label="(R)-2-(Pyrrolidin-2-yl)propan-2-ol", pos="-1.5,-2.5!", fontsize=14, fontcolor="#4285F4"]; } caption: "2D Structure of (r)-2-(Pyrrolidin-2-yl)propan-2-ol"
Key Structural Features:
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Chiral Center: The C2 carbon of the pyrrolidine ring is a stereocenter with an (R)-configuration.
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Secondary Amine: The nitrogen atom in the pyrrolidine ring is a secondary amine, which can be functionalized, for example, through acylation, to form chiral auxiliaries.[1]
-
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, influencing its reactivity and steric hindrance.
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Hydrogen Bonding: The presence of both N-H and O-H groups allows for intra- and intermolecular hydrogen bonding, affecting its physical properties such as boiling point and solubility.
Physical and Chemical Properties
While experimental data for the (R)-enantiomer is not widely published, the physical properties can be inferred from its (S)-enantiomer, as they share the same physical characteristics except for the direction of optical rotation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | [2] |
| Boiling Point | 195.7 ± 13.0 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 72.0 ± 10.5 °C | [3] |
| Refractive Index | 1.471 | [3] |
| Optical Rotation, [α]D | Value not experimentally determined. Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [2] |
Synthesis of (r)-2-(Pyrrolidin-2-yl)propan-2-ol
The most common and efficient synthesis of (r)-2-(Pyrrolidin-2-yl)propan-2-ol starts from the readily available and relatively inexpensive chiral precursor, D-proline (the enantiomer of the more common L-proline). The synthesis involves a two-step process: Fischer esterification of D-proline followed by a Grignard reaction.
Experimental Protocol: Synthesis from D-Proline
Step 1: Fischer Esterification of D-Proline
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Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend D-proline in anhydrous ethanol.
-
Reaction: Cool the suspension in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid D-proline.
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure to yield the crude D-proline ethyl ester hydrochloride as a solid.
Step 2: Grignard Reaction with Methylmagnesium Bromide
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Preparation: Dissolve the crude D-proline ethyl ester hydrochloride in water and neutralize with a base such as aqueous sodium hydroxide (NaOH). Extract the free D-proline ethyl ester into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent in vacuo to obtain the anhydrous ester.
-
Grignard Addition: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (CH₃MgBr) in an ethereal solvent (e.g., THF or diethyl ether). Cool the Grignard reagent in an ice bath.
-
Reaction: Slowly add a solution of the anhydrous D-proline ethyl ester in the same solvent to the Grignard reagent. Two equivalents of the Grignard reagent are required: the first deprotonates the secondary amine, and the second adds to the ester carbonyl.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure (r)-2-(Pyrrolidin-2-yl)propan-2-ol.
Spectroscopic Profile (Predicted)
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5-3.7 | m | 1H | CH at C2 of pyrrolidine |
| ~2.8-3.1 | m | 2H | CH ₂ adjacent to N |
| ~2.5 (broad s) | 2H | NH and OH (exchangeable with D₂O) | |
| ~1.6-2.0 | m | 4H | CH ₂ at C3 and C4 of pyrrolidine |
| ~1.2 | s | 3H | CH ₃ |
| ~1.1 | s | 3H | CH ₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~71 | Quaternary C of propanol |
| ~65 | C2 of pyrrolidine |
| ~47 | C5 of pyrrolidine (CH₂-N) |
| ~28 | C3 of pyrrolidine |
| ~26 | C4 of pyrrolidine |
| ~25 | CH₃ |
| ~24 | CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3350-3300 (sharp, may be broad) | N-H stretch | Secondary Amine |
| 2970-2850 | C-H stretch | Aliphatic |
| 1470-1430 | C-H bend | Aliphatic |
| 1170-1120 | C-O stretch | Tertiary Alcohol |
Predicted Mass Spectrum (Electron Ionization)
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Molecular Ion (M⁺): A weak peak is expected at m/z = 129.
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Major Fragmentation Peaks:
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m/z = 114: Loss of a methyl group ([M-CH₃]⁺).
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m/z = 70: A prominent peak corresponding to the pyrrolidinyl cation, resulting from the cleavage of the C-C bond between the ring and the propanol substituent.
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m/z = 59: Corresponding to the [C(CH₃)₂OH]⁺ fragment.
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Applications in Asymmetric Catalysis
The primary application of (r)-2-(Pyrrolidin-2-yl)propan-2-ol is as a chiral building block for the synthesis of ligands and auxiliaries used in asymmetric catalysis. The pyrrolidine scaffold is a privileged structure in this context, known for its ability to create a well-defined chiral environment around a metal center or to act as an organocatalyst.[4]
Chiral Ligand for Enantioselective Additions to Aldehydes
One of the benchmark reactions for testing the efficacy of chiral ligands is the enantioselective addition of organozinc reagents, such as diethylzinc (Et₂Zn), to aldehydes.[1] This reaction is a powerful method for forming chiral secondary alcohols. Ligands derived from (r)-2-(Pyrrolidin-2-yl)propan-2-ol can chelate to the zinc atom, creating a chiral complex that directs the ethyl group to one of the two prochiral faces of the aldehyde.
Performance in the Asymmetric Ethylation of Benzaldehyde:
While specific data for the parent (r)-2-(Pyrrolidin-2-yl)propan-2-ol as a ligand is scarce, related N-substituted pyrrolidine derivatives have shown high efficacy. For instance, N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, a more complex derivative, has been used as a catalyst ligand in the addition of diethylzinc to various aryl aldehydes.[5] These reactions typically proceed with high chemical yields and enantiomeric excesses (ee).
| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | High | Good to Excellent |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | High | Good to Excellent |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | High | Good to Excellent |
| (Data is illustrative of the performance of related pyrrolidine-based ligands in this type of reaction) |
The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, the substrate, and the reaction conditions. The (R)-configuration of the starting material typically leads to the formation of the (R)-enantiomer of the product alcohol.
Safety and Handling
Specific toxicity data for (r)-2-(Pyrrolidin-2-yl)propan-2-ol is not available. However, based on the known hazards of its constituent moieties, 2-pyrrolidinone and 2-propanol, and related compounds, certain precautions should be taken.[6][7][8][9][10]
-
Eye Irritation: Compounds containing the pyrrolidone or propanol structure can cause serious eye irritation.[6][7][8][9][10]
-
Skin Irritation: May cause skin irritation upon prolonged contact.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Flammability: As an alcohol, it is expected to be combustible.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Keep away from sources of ignition.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]
Conclusion
(r)-2-(Pyrrolidin-2-yl)propan-2-ol is a valuable chiral building block with a well-defined stereochemical structure that makes it highly useful in asymmetric synthesis. Its straightforward synthesis from D-proline and its role as a precursor to effective chiral ligands and auxiliaries underscore its importance for researchers in drug discovery and materials science. While a complete experimental dataset for its physical and spectroscopic properties is yet to be fully documented in the public domain, its chemical behavior and applications are well-established through the performance of its derivatives. As the demand for enantiomerically pure compounds continues to grow, the utility of chiral scaffolds like (r)-2-(Pyrrolidin-2-yl)propan-2-ol is set to expand, paving the way for the development of novel and more efficient stereoselective transformations.
References
- Zhang, Z., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.
- Downey, C. W., et al. (2022).
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ResearchGate. (n.d.). Enantioselectivity of diethylzinc addition to aldehydes in the presence of ligand 229 (see Scheme 12). 125. Retrieved January 14, 2026, from [Link]
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Chemsrc. (2025). 2-[(2S)-2-Pyrrolidinyl]-2-propanol | CAS#:92053-25-3. Retrieved January 14, 2026, from [Link]
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MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved January 14, 2026, from [Link]
- Jie, J., et al. (2022). Enantioselective addition of diethylzinc to different aldehydes (22) leading to 23.
- Islam, M. S., et al. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
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ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (n.d.). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. Retrieved January 14, 2026, from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Retrieved January 14, 2026, from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved January 14, 2026, from [Link]
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MySkinRecipes. (2025). 2-(Pyrrolidin-2-yl)propan-2-ol. Retrieved January 14, 2026, from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2-(Propan-2-yl)pyrrolidine. Retrieved January 14, 2026, from [Link]
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Chemical Suppliers. (2018). SAFETY DATA SHEET PROPAN-2-OL LRG. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Pyrrolidin-2-OL. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Retrieved January 14, 2026, from [Link]
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